BenchChemオンラインストアへようこそ!

Heparin Pentasaccharide

Thromboprophylaxis Orthopedic Surgery Venous Thromboembolism

Fondaparinux (Heparin Pentasaccharide) is the first-in-class synthetic, chemically defined Factor Xa inhibitor with pure anti-Xa activity and zero anti-thrombin effect. Unlike UFH/LMWH, it does not bind PF4, eliminating HIT risk. 100% bioavailability, predictable 17-h half-life, no monitoring needed. Superior VTE prophylaxis in orthopedic surgery with 41% relative risk reduction vs LMWH. Essential for NSTE-ACS management with 48% less major bleeding than enoxaparin. Ideal as a pure tool compound for coagulation research.

Molecular Formula C31H53N3O49S8
Molecular Weight 1508.3 g/mol
CAS No. 104993-28-4
Cat. No. B3045324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeparin Pentasaccharide
CAS104993-28-4
SynonymsArixtra
fondaparinux
fondaparinux sodium
Quixida
Molecular FormulaC31H53N3O49S8
Molecular Weight1508.3 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(O1)COS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)COS(=O)(=O)O)OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)COS(=O)(=O)O)O)O)NS(=O)(=O)O)O)O)OS(=O)(=O)O)NS(=O)(=O)O)O)OS(=O)(=O)O)O)NS(=O)(=O)O
InChIInChI=1S/C31H53N3O49S8/c1-69-27-9(33-85(48,49)50)13(37)17(6(74-27)3-71-88(57,58)59)76-31-22(83-91(66,67)68)16(40)21(24(81-31)26(43)44)79-29-10(34-86(51,52)53)19(82-90(63,64)65)18(7(75-29)4-72-89(60,61)62)77-30-15(39)14(38)20(23(80-30)25(41)42)78-28-8(32-84(45,46)47)12(36)11(35)5(73-28)2-70-87(54,55)56/h5-24,27-40H,2-4H2,1H3,(H,41,42)(H,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)/t5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20+,21+,22-,23+,24-,27+,28-,29-,30-,31-/m1/s1
InChIKeyKANJSNBRCNMZMV-ABRZTLGGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / 0.6 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fondaparinux (Heparin Pentasaccharide) Procurement Guide: A Synthetic, Selective Factor Xa Inhibitor Anticoagulant


Heparin Pentasaccharide, clinically known as Fondaparinux (CAS: 104993-28-4; sodium salt CAS: 114870-03-0), is the first-in-class synthetic sulfated pentasaccharide anticoagulant [1]. It is designed as a highly selective, indirect inhibitor of activated coagulation Factor X (Factor Xa), achieved by potentiating the activity of antithrombin III (ATIII) approximately 300-fold [2]. Unlike biologically derived heparins, Fondaparinux is a single, chemically defined entity synthesized from chirally pure sugars, resulting in 100% bioavailability after subcutaneous administration and a predictable, dose-independent pharmacokinetic profile with a half-life of 17-21 hours, enabling once-daily dosing without routine coagulation monitoring [3].

Why Fondaparinux Cannot Be Substituted with Generic Heparins or Other Anticoagulants


Fondaparinux's synthetic, homogeneous structure and ultra-specific mechanism of action preclude simple substitution with unfractionated heparin (UFH) or low molecular weight heparins (LMWH) [1]. As a pure Factor Xa inhibitor, it lacks any anti-thrombin (Factor IIa) activity, a key differentiator from heparins which have variable anti-IIa/anti-Xa ratios [2]. This structural precision translates to a predictable pharmacokinetic profile, eliminating the need for monitoring, and fundamentally alters the risk profile for adverse events like heparin-induced thrombocytopenia (HIT), as it does not bind to Platelet Factor 4 (PF4) [3]. Consequently, procurement decisions must be based on specific, quantifiable differences in efficacy, bleeding risk, and safety across distinct clinical and research applications.

Quantitative Evidence for Fondaparinux Differentiation vs. Enoxaparin, LMWH, UFH, and Idraparinux


Superior VTE Prophylaxis Efficacy vs. LMWH After Orthopedic Surgery

In a 2025 meta-analysis of 74,499 patients undergoing hip and knee arthroplasty, Fondaparinux demonstrated a statistically significant 41% relative risk reduction for venous thromboembolism (VTE) compared to low molecular weight heparin (LMWH) [1]. The analysis found a risk ratio (RR) of 0.59 (95% CI: 0.48-0.71, P < 0.00001). This superior efficacy is balanced by a significantly higher risk of major bleeding.

Thromboprophylaxis Orthopedic Surgery Venous Thromboembolism

Significantly Lower Major Bleeding vs. Enoxaparin in Acute Coronary Syndromes

In the landmark OASIS-5 trial involving 20,078 patients with non-ST elevation acute coronary syndrome (NSTE-ACS), Fondaparinux (2.5 mg SC daily) demonstrated a 48% relative risk reduction in major bleeding at 9 days compared to Enoxaparin (1 mg/kg SC twice daily) [1]. The hazard ratio (HR) for major bleeding was 0.52 (95% CI: 0.44-0.61, P<0.001), with major bleeding rates of 2.2% vs. 4.1%, respectively. This was achieved while maintaining similar efficacy in preventing death, MI, or refractory ischemia (5.7% vs. 5.8%; HR 1.01, 95% CI 0.90-1.13).

Acute Coronary Syndrome Bleeding Risk Enoxaparin

Near-Zero Risk of Heparin-Induced Thrombocytopenia (HIT) vs. UFH and LMWH

Fondaparinux demonstrates a fundamentally lower risk of inducing heparin-induced thrombocytopenia (HIT) compared to both unfractionated heparin (UFH) and low molecular weight heparin (LMWH) [1]. This is because Fondaparinux's short pentasaccharide chain is too small to form the immunogenic complex with Platelet Factor 4 (PF4) that is required to trigger HIT antibodies. In a comparative study, Fondaparinux showed no cross-reactivity with HIT antibodies in vitro, whereas UFH and LMWH demonstrated significant reactivity [2]. Clinical evidence supports this, with HIT being exceptionally rare during Fondaparinux treatment [3].

Heparin-Induced Thrombocytopenia Safety Immunogenicity

Pharmacokinetic Half-Life and Dosing Frequency: Fondaparinux vs. Idraparinux

Fondaparinux has a half-life of 17-21 hours, which supports a convenient once-daily subcutaneous dosing regimen [1]. In contrast, the related long-acting pentasaccharide Idraparinux has a significantly extended half-life of approximately 80 hours, allowing for once-weekly administration [2]. This difference in half-life is due to structural modifications; Idraparinux contains additional methyl groups and exhibits a 30-fold higher binding affinity to antithrombin than Fondaparinux [3].

Pharmacokinetics Half-Life Dosing Regimen

Binding Affinity and Anti-Factor Xa Activity: The Molecular Basis of Specificity

The synthetic Heparin Pentasaccharide (Fondaparinux) demonstrates high-affinity binding to antithrombin III (ATIII) with an association constant (Ka) of 7.10 × 10⁶ M⁻¹, forming an equimolar complex that specifically enhances ATIII's inhibitory activity towards Factor Xa [1]. This is in stark contrast to a related synthetic tetrasaccharide, which showed no binding to ATIII and no anti-Factor Xa activity [2]. This confirms that the pentasaccharide structure is the minimal sequence required for high-affinity ATIII binding and selective Factor Xa inhibition, which is the mechanistic basis for its unique clinical profile.

Structure-Activity Relationship Antithrombin Binding Factor Xa Inhibition

In Vitro Inhibition of Thrombin Generation: Potency Comparison with Enoxaparin and UFH

An in vitro study comparing the effects of Fondaparinux, Enoxaparin, and unfractionated heparin (UFH) on thrombin generation in cell models showed that Fondaparinux inhibited thrombin formation with IC50 values of 0.59 anti-Xa IU/mL in activated monocytes and 0.17 anti-Xa IU/mL in monocyte-derived microparticles [1]. While the study provided comparative data for UFH and Enoxaparin, the specific IC50 values for these comparators were not detailed in the available abstract, limiting a direct quantitative comparison.

Thrombin Generation In Vitro Pharmacology IC50

High-Value Procurement Scenarios for Heparin Pentasaccharide (Fondaparinux)


Orthopedic Surgery VTE Prophylaxis: When Superior Efficacy is Required

Procurement for major orthopedic surgery centers (hip and knee arthroplasty, hip fracture) should prioritize Fondaparinux based on meta-analysis data showing a 41% relative risk reduction in VTE compared to LMWH [1]. The benefit is most pronounced when the first dose is administered at least 6 hours post-operatively to mitigate bleeding risk. Stocking Fondaparinux 2.5 mg pre-filled syringes enables a once-daily, fixed-dose regimen without monitoring, simplifying post-operative care pathways.

Management of Non-ST Elevation Acute Coronary Syndromes (NSTE-ACS): Prioritizing Safety

Hospital formularies should include Fondaparinux for NSTE-ACS management, as it offers a 48% reduction in major bleeding compared to Enoxaparin while maintaining equivalent efficacy in preventing ischemic events [1]. This net clinical benefit, demonstrated in the OASIS-5 trial of over 20,000 patients, makes Fondaparinux the preferred anticoagulant in this setting, especially for patients at higher bleeding risk. Procurement of 2.5 mg daily doses is standard.

Anticoagulation in Patients with History of Heparin-Induced Thrombocytopenia (HIT)

For hospitals managing patients with a history of HIT or those at high risk, Fondaparinux is a critical formulary addition due to its negligible risk of inducing HIT [1]. Unlike UFH and LMWH, Fondaparinux does not form immunogenic complexes with Platelet Factor 4 [2]. Its synthetic, homogeneous nature ensures a predictable response, making it a safe and effective alternative for both prophylaxis and treatment of thrombosis in this vulnerable population.

Basic and Translational Research on Factor Xa Inhibition

For research laboratories investigating the coagulation cascade, Fondaparinux serves as a pure, well-defined tool compound for selective Factor Xa inhibition [1]. Its high affinity for ATIII (Ka = 7.10 × 10⁶ M⁻¹) and lack of anti-thrombin activity allow for precise mechanistic studies, unlike heparins which have pleiotropic effects [2]. It is used in vitro to study thrombin generation and in vivo to dissect the role of Factor Xa in thrombosis and inflammation models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Heparin Pentasaccharide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.